1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline
Description
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-methyl-6-nitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C10H12N2O2/c1-11-6-2-3-8-7-9(12(13)14)4-5-10(8)11/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
VWLNGEYMGXNNBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalytic System
In a representative procedure, 6-nitroquinoline undergoes transfer hydrogenation using Hantzsch ester (1,4-dihydropyridine) as a hydrogen donor in the presence of boron trifluoride () as a catalyst. The reaction is conducted in dichloroethane (DCE) at 60°C under aerobic conditions, eliminating the need for inert atmospheres. The Hantzsch ester provides hydride equivalents, facilitating the selective reduction of the quinoline ring’s C=C bonds without affecting the nitro group.
Key parameters:
Post-Reduction Functionalization
Following hydrogenation, the intermediate 6-nitro-1,2,3,4-tetrahydroquinoline is methylated at the nitrogen atom. This is achieved using methyl iodide () in tetrahydrofuran (THF) under reflux with potassium carbonate () as a base. The methylation step typically achieves yields exceeding 90%.
Example workflow:
Direct Nitration of 1-Methyl-1,2,3,4-Tetrahydroquinoline
An alternative approach involves the direct nitration of pre-formed 1-methyl-1,2,3,4-tetrahydroquinoline. This method requires precise control over regioselectivity to ensure nitration occurs at the 6-position.
Nitration Reagents and Conditions
Nitration is typically performed using a mixture of concentrated nitric acid () and sulfuric acid () under cooled conditions (0–5°C). The strong acid mixture generates the nitronium ion (), which acts as the electrophilic species. The methyl group at the 1-position directs nitration to the para position (6-position) via electronic effects.
Optimization challenges:
Workup and Purification
Post-nitration, the crude product is neutralized with aqueous sodium bicarbonate () and extracted using dichloromethane (DCM). Column chromatography on silica gel with hexane/ethyl acetate gradients isolates the desired 6-nitro isomer. Reported yields range from 70–85%, depending on the purity of the starting material.
Multi-Step Synthesis from Aniline Derivatives
A modular route begins with substituted aniline precursors, enabling precise control over substituent placement.
Cyclization and Functionalization
-
Friedländer synthesis: Condensation of 3-nitroaniline with cyclohexanone in the presence of polyphosphoric acid (PPA) yields 6-nitroquinoline.
-
Reduction and methylation: The quinoline intermediate is hydrogenated using palladium on carbon () in methanol, followed by N-methylation as described in Section 1.2.
Advantages:
-
Flexibility in introducing substituents at early stages.
-
High overall yields (75–80%) due to well-established reaction steps.
Limitations:
Comparative Analysis of Methods
| Method | Yield | Complexity | Regioselectivity Control | Cost |
|---|---|---|---|---|
| Transfer hydrogenation | 90–95% | Moderate | High | Moderate |
| Direct nitration | 70–85% | Low | Moderate | Low |
| Multi-step synthesis | 75–80% | High | High | High |
Key findings:
-
Transfer hydrogenation offers the highest yields and regioselectivity, making it preferable for lab-scale synthesis.
-
Direct nitration is cost-effective but less suitable for large-scale production due to purification challenges.
-
Multi-step synthesis provides structural versatility but is less efficient for targeting single isomers .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: 1-Methyl-6-amino-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline exhibits notable antimicrobial properties. It has been studied for its potential use in developing new antibiotics or treatments for infections. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.
Neuroprotective Effects
The compound has shown promise in neuroprotective studies. Similar tetrahydroquinoline derivatives have been evaluated for their ability to antagonize NMDA receptors, which are critical in excitotoxicity related to neurodegenerative diseases. Preliminary findings suggest that this compound may share similar protective effects against neuronal damage induced by excitotoxic agents like glutamate .
Anti-inflammatory and Analgesic Properties
Studies have indicated that derivatives of tetrahydroquinolines possess anti-inflammatory and analgesic effects. The mechanisms are still under investigation but may involve modulation of neurotransmitter systems or interference with cellular signaling pathways.
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features enable it to act as an intermediate in various organic synthesis routes.
Production of Bioactive Molecules
The compound can also be utilized in the production of other bioactive molecules or as part of complex molecular architectures in drug discovery programs. Its ability to undergo various chemical transformations makes it valuable in developing novel therapeutic agents.
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, affecting various biological pathways .
Comparison with Similar Compounds
5-Nitro-1,2,3,4-tetrahydroquinoline
- Structure : Nitro group at position 5 instead of 5.
- No direct bioactivity data is provided, but nitro groups generally enhance electrophilicity and metabolic susceptibility .
- Key Difference : Reduced steric hindrance compared to the 6-nitro derivative, possibly improving solubility.
6-Methyl-1,2,3,4-tetrahydroquinoline
- Structure : Methyl group at position 6 without a nitro substituent.
- Properties : Exhibits a molecular weight of 147.22 g/mol and a logP value indicative of moderate lipophilicity. Quantum mechanical studies (DFT/B3LYP) reveal bond lengths and angles consistent with stable chair conformations .
- Biological Relevance : Methyl-substituted derivatives are precursors for pharmaceuticals and agrochemicals due to their stability and ease of functionalization .
Substituent-Driven Bioactivity Comparisons
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
- Structure: Isoquinoline analog with methyl at position 1.
- Metabolism: Rapidly crosses the blood-brain barrier (brain-to-blood ratio: 4.5:1) and is excreted predominantly unchanged (72–76%). Hydroxylation at position 4 and N-methylation are minor metabolic pathways .
- Neuroactivity: Implicated in Parkinson’s disease pathology due to endogenous accumulation, contrasting with 6-nitro derivatives, which lack direct neurotoxic data .
Halogenated and Methoxy Derivatives
6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline
6-Fluoro-8-methoxy-1,2,3,4-tetrahydroquinoline
- Structure : Fluorine at position 6 and methoxy at position 7.
- Properties : Fluorine’s electronegativity increases metabolic stability and bioavailability compared to nitro groups. Methoxy substituents enhance π-stacking interactions in receptor binding .
Tabulated Comparison of Key Derivatives
Research Findings and Mechanistic Insights
- Synthetic Accessibility: Derivatives like 1-methyl-6-nitro-THQ can be synthesized via reductive amination or cyclization strategies, similar to tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (compound 59) .
- Metabolic Stability: Nitro groups are prone to reduction (e.g., to amines), as seen in 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives, which are hydrogenated to 6-amino analogs .
- Biological Interactions : The nitro group’s electron-withdrawing nature may enhance binding to enzymes like NADPH oxidases, whereas methyl groups improve membrane permeability .
Biological Activity
1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline (MNTQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MNTQ, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MNTQ has the molecular formula and a molecular weight of approximately 192.21 g/mol. The unique structure features a methyl group at the first position and a nitro group at the sixth position, which are crucial for its biological activities. The nitro group enhances the compound's reactivity, allowing it to interact with various biological macromolecules such as proteins and nucleic acids.
The mechanism of action of MNTQ involves several pathways:
- Enzyme Inhibition : MNTQ has been shown to inhibit specific enzymes, including nitric oxide synthase (NOS), which is involved in the production of nitric oxide—a critical signaling molecule in various physiological processes .
- Receptor Modulation : The compound may also modulate receptor activity, impacting neurotransmitter systems and cellular signaling pathways. This modulation can lead to effects such as analgesia and anti-inflammatory responses .
- Antimicrobial Activity : Preliminary studies indicate that MNTQ exhibits antimicrobial properties, making it a candidate for further investigation as a potential antibiotic.
Biological Activities
Recent studies have highlighted several biological activities associated with MNTQ:
- Antimicrobial Activity : MNTQ has demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that MNTQ may also play a role in protecting neuronal cells from damage caused by neurotoxins .
- Anti-inflammatory Effects : Research indicates that derivatives of tetrahydroquinolines possess anti-inflammatory properties, which may be attributed to their ability to modulate inflammatory pathways .
Case Studies and Research Findings
A variety of studies have explored the biological activity of MNTQ:
- Inhibition Studies : In one study, MNTQ was evaluated for its ability to inhibit NOS in vitro. The results showed that it could effectively reduce nitric oxide production in a dose-dependent manner, highlighting its potential as a therapeutic agent for conditions involving excessive nitric oxide production .
- Pain Models : In animal models of neuropathic pain, compounds related to MNTQ were shown to reverse thermal hyperalgesia when administered intraperitoneally at doses of 30 mg/kg. This suggests that MNTQ could potentially be developed into a treatment for chronic pain conditions .
- Neurotoxicity Studies : Research on related compounds indicates that they can antagonize neurotoxic effects induced by substances like MPTP (a neurotoxin). This raises the possibility that MNTQ may have similar protective effects against neurodegenerative diseases .
Comparative Analysis
To better understand the unique properties of MNTQ, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Nitro-1,2,3,4-tetrahydroquinoline | Nitro at position 7 | Antimicrobial properties |
| 1-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline | Ethyl substitution at position 1 | Similar antimicrobial effects |
| 9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline | Nitro at position 9 | Potential neuroprotective effects |
| 6-Nitro-1-methyl-1H-pyrido[3',2':4]isoquinolin | Isoquinoline structure | Antitumor activity |
This table illustrates how MNTQ's specific substitution pattern contributes to its distinct reactivity and biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What is the molecular structure of 1-methyl-6-nitro-1,2,3,4-tetrahydroquinoline, and how do substituents influence its reactivity?
- Molecular formula : C₁₀H₁₂N₂O₂ (MW: 192.21 g/mol). The nitro group at position 6 and methyl group at position 1 create steric and electronic effects. The nitro group reduces aromaticity in adjacent rings, increasing susceptibility to nucleophilic attack, while the methyl group stabilizes the tetrahydroquinoline core via steric hindrance .
- Key structural insights :
- NMR data : Protons adjacent to the nitro group show deshielding (δ 8.1–8.3 ppm for aromatic protons).
- X-ray crystallography : Planar distortion of the nitro-substituted ring enhances electrophilicity .
Q. What are the preferred synthetic routes for this compound, and how are yields optimized?
- Common methods :
Cyclocondensation : Starting from substituted anilines and cyclic ketones, using acidic catalysts (e.g., H₂SO₄) to form the tetrahydroquinoline backbone.
Nitro group introduction : Post-cyclization nitration with HNO₃/H₂SO₄ at 0–5°C to minimize byproducts .
- Yield optimization :
- Temperature control : Nitration below 10°C reduces decomposition.
- Catalyst choice : FeCl₃ enhances regioselectivity for the 6-position (yield: 65–72%) .
Q. What analytical techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assigns substituent positions and confirms ring saturation.
- HRMS : Validates molecular weight (observed m/z: 192.1124 vs. theoretical 192.1131) .
- Chromatography :
- HPLC-PDA : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do electronic and steric effects of the nitro group influence biological activity?
- Mechanistic insights :
- The nitro group acts as a strong electron-withdrawing group, polarizing the aromatic ring and enhancing interactions with enzyme active sites (e.g., microbial dihydrofolate reductase).
- Antimicrobial activity : MIC values of 8–16 µg/mL against Staphylococcus aureus correlate with nitro group orientation .
- Comparative data :
| Analog | Substituent | MIC (µg/mL) |
|---|---|---|
| 1-Methyl-6-nitro-THQ | 6-NO₂ | 8–16 |
| 1-Methyl-7-nitro-THQ | 7-NO₂ | 32–64 |
| 1-Ethyl-6-nitro-THQ | 6-NO₂, 1-Et | 16–32 |
| THQ = tetrahydroquinoline |
Q. How can researchers resolve contradictions in reported reactivity data for nitro-substituted tetrahydroquinolines?
- Case study : Discrepancies in nucleophilic substitution rates (e.g., with amines) arise from solvent polarity and nitro group protonation states.
- Polar aprotic solvents (DMF, DMSO): Accelerate reactions due to stabilized transition states.
- pH-dependent reactivity : Nitro group protonation at pH < 4 increases electrophilicity by 40% .
- Recommended protocol :
Conduct kinetic studies under controlled pH and solvent conditions.
Use DFT calculations to model transition states (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Q. What computational methods are suitable for predicting binding affinities of this compound with biological targets?
- Docking simulations :
- Software : AutoDock Vina or Schrödinger Suite.
- Targets : Enzymes with hydrophobic active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
- Validation :
- MD simulations : 100-ns trajectories confirm stable binding poses (RMSD < 2.0 Å) .
Q. How does the compound’s stability under oxidative or reductive conditions impact experimental design?
- Oxidative degradation :
- HPLC-MS analysis : Nitro group reduction to amine occurs under H₂/Pd-C (20 psi, 25°C), forming 1-methyl-6-amino-THQ as a major metabolite .
- Storage recommendations :
- Argon atmosphere at –20°C prevents nitro group decomposition (>95% purity retained after 6 months) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
